molecular formula C15H22N2OS B7135789 N-(1-cyclopentylpiperidin-4-yl)thiophene-3-carboxamide

N-(1-cyclopentylpiperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B7135789
M. Wt: 278.4 g/mol
InChI Key: MONNYMHSVXFGAW-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c18-15(12-7-10-19-11-12)16-13-5-8-17(9-6-13)14-3-1-2-4-14/h7,10-11,13-14H,1-6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONNYMHSVXFGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyclopentylpiperidin-4-yl)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 1-cyclopentylpiperidin-4-amine with thiophene-3-carboxylic acid under appropriate reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

N-(1-cyclopentylpiperidin-4-yl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, the compound can be used as a probe to study the interactions of thiophene derivatives with biological targets.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .

Comparison with Similar Compounds

N-(1-cyclopentylpiperidin-4-yl)thiophene-3-carboxamide can be compared with other similar compounds, such as:

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